1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone
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Overview
Description
1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is an organic compound that features a benzyloxy group attached to an indazole ring, which is further connected to an ethanone moiety
Mechanism of Action
Mode of Action
Based on its chemical structure, it can be inferred that it might interact with its targets through the formation of oximes or hydrazones . The oxygen in the compound might act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone interacts with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide and a suitable base.
Attachment of the Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(4-(Methoxy)-1H-indazol-1-yl)ethanone: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-(Ethoxy)-1H-indazol-1-yl)ethanone: Similar structure but with an ethoxy group instead of a benzyloxy group.
1-(4-(Phenoxy)-1H-indazol-1-yl)ethanone: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness: 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its binding affinity to certain biological targets. This can result in enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-phenylmethoxyindazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAYNUXMYHEFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606588 |
Source
|
Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65361-84-4 |
Source
|
Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the synthesis route described in the research paper?
A1: The paper details a novel five-step synthesis route for 4-(benzyloxy)-1H-indazole, a precursor to 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. [] The significance lies in achieving a high total yield of 76.3%, making the process efficient and practical. Furthermore, the research optimizes the synthesis of this compound (compound V) itself, achieving a yield of 87.1% under specific reaction conditions. This focus on yield optimization suggests potential for larger-scale production in the future. []
Q2: How is the structure of the synthesized compound confirmed?
A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of the synthesized this compound. These techniques include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS). [] This multi-faceted approach ensures a comprehensive structural characterization.
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